2-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-10-3-8-14(24-2)13(9-10)18-16(23)15-19-21-22(20-15)12-6-4-11(17)5-7-12/h3-9H,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAQCFKGWPWIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the fluorophenyl and methoxy-methylphenyl groups. Common synthetic routes may involve the use of reagents such as sodium azide, which facilitates the formation of the tetrazole ring, and various coupling agents to attach the fluorophenyl and methoxy-methylphenyl groups under controlled conditions. Industrial production methods would likely optimize these steps for scalability and efficiency, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
2-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The presence of the fluorophenyl and methoxy-methylphenyl groups allows for substitution reactions, where these groups can be replaced or modified using suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The tetrazole ring and the fluorophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar compounds to 2-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-2H-tetrazole-5-carboxamide include other tetrazole derivatives and fluorophenyl-containing molecules These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties
Biological Activity
The compound 2-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which has garnered interest due to its diverse biological activities. Tetrazoles are known for their potential in medicinal chemistry, particularly as anti-inflammatory, antimicrobial, and anticancer agents. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various assays, and related research findings.
The biological activity of tetrazole derivatives often involves interactions with specific biological targets such as enzymes and receptors. The presence of the 4-fluorophenyl and methoxy-substituted phenyl groups in this compound suggests potential interactions with various biological pathways, including:
- Inhibition of cyclooxygenase (COX) : Similar compounds have shown effectiveness in inhibiting COX enzymes, which play a crucial role in inflammation and pain pathways.
- Anticancer activity : The structural motifs present in this compound may enhance its ability to bind to cancer-related targets, potentially inducing apoptosis in cancer cells.
Anticancer Activity
Research indicates that tetrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The following table summarizes some key findings regarding the anticancer activity of tetrazole derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast) | TBD | Apoptosis induction |
| 1H-tetrazole derivatives | HepG-2 (liver) | 10-30 | COX inhibition |
| Mixed-ligand copper(II) complexes | MCF-7, HepG-2 | 1.61 | DNA intercalation |
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, a series of tetrazole derivatives were synthesized and tested against human cancer cell lines such as MCF-7 and HepG-2. The results indicated that the presence of electron-withdrawing groups like fluorine significantly enhanced cytotoxicity compared to unsubstituted analogs. The compound demonstrated promising results with an IC50 value indicating effective inhibition of cell growth.
Study 2: COX Inhibition
Another investigation focused on the anti-inflammatory properties of tetrazole derivatives, including the compound . It was found that these compounds could effectively inhibit COX enzymes, leading to reduced production of prostaglandins. This suggests potential therapeutic applications in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 2-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-2H-tetrazole-5-carboxamide, and what reagents are critical for its tetrazole ring formation?
- Methodological Answer : The synthesis typically involves a multi-step process:
Tetrazole Ring Formation : Cyclization using sodium azide (NaN₃) and nitriles under reflux conditions in polar aprotic solvents (e.g., DMF) .
Coupling Reactions : Introduction of the 4-fluorophenyl and 2-methoxy-5-methylphenyl groups via amide bond formation, often using coupling agents like EDCI/HOBt or DCC .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; methoxy group at δ 3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (327.31 g/mol) .
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (amide C=O stretch) and 1600 cm⁻¹ (tetrazole ring) .
Q. What in vitro assays are commonly used to screen its biological activity?
- Methodological Answer :
- Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values calculated via dose-response curves .
- COX Inhibition : ELISA-based measurement of prostaglandin E₂ (PGE₂) reduction in LPS-stimulated macrophages .
- Antimicrobial Testing : Broth microdilution assay against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for anticancer activity across studies?
- Methodological Answer :
- Standardize Assay Conditions : Use identical cell lines, passage numbers, and serum-free conditions during treatment .
- Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation .
- Validate with Orthogonal Assays : Compare MTT results with Annexin V/PI flow cytometry for apoptosis quantification .
Q. What strategies optimize the cyclization step for higher tetrazole ring yield?
- Methodological Answer :
- Catalyst Screening : Test ZnBr₂ or CuI as alternatives to traditional NaN₃ .
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yield by 15–20% .
- Solvent Optimization : Use toluene/water biphasic systems to minimize side reactions .
Q. How does the fluorophenyl group influence SAR compared to non-halogenated analogs?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine enhances binding to hydrophobic enzyme pockets (e.g., COX-2 active site) via C-F⋯H interactions .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, confirmed by hepatic microsome assays (t₁/₂ increased by 2-fold vs. non-fluorinated analogs) .
- Comparative Data :
| Substituent | IC₅₀ (COX-2, μM) | LogP |
|---|---|---|
| 4-Fluorophenyl | 0.45 ± 0.02 | 3.2 |
| Phenyl | 1.8 ± 0.3 | 2.9 |
Q. What methodologies address discrepancies between in vitro and in vivo anti-inflammatory efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (e.g., ~2.5 hrs in mice) and tissue distribution via LC-MS .
- Prodrug Design : Introduce ester moieties to improve oral bioavailability (e.g., 3-fold increase in AUC) .
- In Vivo Models : Use carrageenan-induced paw edema in rats with dose adjustments based on in vitro IC₅₀ (e.g., 10 mg/kg vs. 50 mg/kg) .
Data Analysis and Experimental Design
Q. How should researchers design experiments to elucidate the compound’s mechanism of action in cancer cells?
- Methodological Answer :
- Transcriptomic Profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
- Target Engagement Assays : Cellular thermal shift assay (CETSA) to confirm binding to suspected targets (e.g., tubulin) .
- CRISPR Knockout : Validate target dependency by knocking out candidate genes (e.g., COX-2) in isogenic cell lines .
Q. What computational tools predict off-target interactions of this tetrazole derivative?
- Methodological Answer :
- Molecular Docking : AutoDock Vina to screen against human kinase or GPCR libraries .
- QSAR Modeling : Use Schrödinger’s Phase to correlate structural features (e.g., logP, polar surface area) with toxicity .
- MD Simulations : GROMACS for 100 ns simulations to assess binding stability to off-targets (e.g., hERG channel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
